molecular formula C16H20N2O4 B15210729 N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide CAS No. 82558-96-1

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B15210729
CAS No.: 82558-96-1
M. Wt: 304.34 g/mol
InChI Key: KLPPFWRGUVXWQT-UHFFFAOYSA-N
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Description

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 1,2-oxazole ring substituted with a tert-butyl group at the 3-position and a 3,5-dimethoxybenzamide moiety at the 5-position.

Properties

CAS No.

82558-96-1

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)13-9-14(22-18-13)17-15(19)10-6-11(20-4)8-12(7-10)21-5/h6-9H,1-5H3,(H,17,19)

InChI Key

KLPPFWRGUVXWQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structural features make it a valuable tool for studying various biological pathways and mechanisms. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . By inhibiting FLT3, the compound can induce apoptosis and inhibit the proliferation of cancer cells. Other molecular targets and pathways may also be involved, depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analog: Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

Key Structural Differences :

  • Substituent Branching : The tert-butyl group in the target compound contrasts with the 1-ethyl-1-methylpropyl group in isoxaben. The tert-butyl group’s greater steric bulk may influence binding affinity or metabolic stability .
  • Methoxy Group Positions : The target compound has 3,5-dimethoxy substituents on the benzamide, whereas isoxaben features 2,6-dimethoxy groups. This positional variation could alter electronic properties or intermolecular interactions (e.g., hydrogen bonding) .

Functional Implications :

  • Isoxaben is a well-characterized CBI herbicide that disrupts cellulose synthesis in plants .
  • Hypothetical Activity : The 3,5-dimethoxy arrangement may enhance π-π stacking interactions in biological targets compared to isoxaben’s 2,6-substitution, but experimental validation is required.

Functional Insights :

  • The oxazole-benzamide scaffold in the target compound and isoxaben may confer target specificity toward cellulose synthase isoforms compared to DCB or morlin.
  • The tert-butyl group in the target compound could improve lipophilicity, enhancing membrane permeability relative to isoxaben’s branched alkyl chain .

Non-Agrochemical Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Contrast :

  • This compound replaces the oxazole ring with a hydroxyalkylamine group and substitutes the benzamide with a 3-methyl group.

Functional Divergence :

  • The target compound’s oxazole ring may enable chelation or interaction with biological targets (e.g., enzymes), whereas the hydroxyalkylamine analog is tailored for synthetic chemistry applications .

Biological Activity

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C18H24N2O3C_{18}H_{24}N_{2}O_{3} with a molecular weight of approximately 300.395 g/mol. Its structural features include a tert-butyl group and an oxazole ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₃
Molecular Weight300.395 g/mol
CAS Number82559-04-4

Research indicates that this compound interacts with various biological targets, leading to its pharmacological effects:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it affects the activity of dihydrofolate reductase (DHFR), a target for many anticancer drugs .
  • TRPV3 Modulation : Recent studies suggest that this compound may act as a modulator of the TRPV3 channel, which is implicated in pain and inflammatory responses. Inhibition of TRPV3 has been associated with reduced proliferation of certain cancer cells .

Therapeutic Potential

The compound's biological profile suggests potential applications in treating various conditions:

  • Cancer Therapy : Its ability to inhibit cell growth pathways makes it a candidate for further development as an anticancer agent. Preclinical studies have shown promise in reducing tumor growth in models of breast and lung cancer .
  • Pain Management : By modulating TRPV3 channels, it may provide relief from chronic pain conditions, offering an alternative to traditional analgesics .

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent cytotoxic effects .
  • Animal Models : In vivo experiments using murine models showed that administration of the compound led to a marked decrease in tumor size compared to control groups. The mechanism was linked to the downregulation of key proteins involved in cell cycle regulation .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics is crucial for assessing the safety and efficacy of this compound:

  • Absorption and Distribution : The compound exhibits good oral bioavailability and is distributed widely in tissues.
  • Metabolism : Preliminary studies suggest hepatic metabolism with several metabolites identified; however, further research is needed to clarify these pathways.
  • Toxicity : Current data indicate low acute toxicity levels in animal models, but long-term studies are required to assess chronic effects.

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